(2R,4R)-4-Methyl-pipecolinic acid hydrochloride (2R,4R)-4-Methyl-pipecolinic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 74874-05-8
VCID: VC0242997
InChI: InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
SMILES: CC1CCNC(C1)C(=O)O.Cl
Molecular Formula: C7 H13 N O2 . Cl H
Molecular Weight: 179.64

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride

CAS No.: 74874-05-8

Cat. No.: VC0242997

Molecular Formula: C7 H13 N O2 . Cl H

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride - 74874-05-8

Specification

CAS No. 74874-05-8
Molecular Formula C7 H13 N O2 . Cl H
Molecular Weight 179.64
IUPAC Name (2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
SMILES CC1CCNC(C1)C(=O)O.Cl

Introduction

Chemical Properties and Structure

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride belongs to the class of pipecolic acids, which are cyclic amino acids characterized by a six-membered ring containing a nitrogen atom. The compound features a methyl group at the fourth position of the pipecolic acid structure, contributing to its unique properties and applications.

Physical and Chemical Properties

The compound is identified by various chemical identifiers and properties as outlined in the table below:

PropertyValue
CAS Number74874-05-8 or 1280726-95-5
Molecular FormulaC7H13NO2·HCl (or C7H14ClNO2)
Molecular Weight179.64 g/mol
IUPAC Name(2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride
Standard InChIInChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
SMILESCC1CCNC(C1)C(=O)O.Cl

The hydrochloride salt form of this compound enhances its solubility in water, making it particularly suitable for various applications in pharmaceutical and biochemical research .

Structural Characteristics

The structure of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride includes:

  • A six-membered piperidine ring containing a nitrogen atom

  • A carboxylic acid group at the 2-position

  • A methyl substituent at the 4-position

  • The hydrochloride salt form, which affects its solubility and reactivity profiles

The compound exhibits specific stereochemistry at both the 2 and 4 positions, with both stereocenters having the R configuration, denoted as (2R,4R) .

Stereochemistry Significance

The stereochemistry of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride is critical to its function and applications. Research findings highlight the importance of this specific stereochemical configuration in determining the compound's biological activity and synthesis utility.

The free base form of this compound, (2R,4R)-4-methylpiperidine-2-carboxylic acid, has a molecular weight of 143.18 g/mol, with the same stereochemical configuration at both stereocenters .

Synthesis Methods

Several synthesis methods have been developed for (2R,4R)-4-Methyl-pipecolinic acid hydrochloride, each aiming to achieve high stereoselectivity and yield.

Traditional Synthesis Routes

A common approach involves starting from 4-methyl-2-cyanopiperidine as the initial raw material. The synthesis typically follows these steps:

  • Hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride

  • Esterification of this intermediate using ethanol to obtain 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride

  • Separation of the cis and trans isomers through specific solvent systems

Isomer Separation

One of the critical challenges in the synthesis is the separation of the cis and trans isomers. A patented method describes:

  • Using a mixed solvent of methyl tert-butyl ether and ethanol

  • Pulping the reaction mixture

  • Filtering to remove cis-4-methyl-2-ethyl piperidinecarboxylate hydrochloride solid

  • Collecting the mother liquor to obtain trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride

This separation technique represents a significant advancement in the selective production of the (2R,4R) isomer, which is essential for pharmaceutical applications.

Industrial Production Considerations

The synthesis methods for (2R,4R)-4-Methyl-pipecolinic acid hydrochloride are designed to achieve high stereoselectivity and yield, making them suitable for industrial production. The documented approaches aim to provide easily controlled reaction conditions, low cost, simple and convenient operation, and suitability for large-scale production .

Applications in Pharmaceutical Industry

Role as a Pharmaceutical Intermediate

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride serves primarily as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its applications include:

  • Building block for enzyme inhibitors

  • Component in conformationally restricted peptides

  • Intermediate in the synthesis of complex pharmaceutical compounds

The compound's specific stereochemistry makes it particularly valuable for applications requiring precise spatial arrangements of functional groups.

Specific Drug Applications

A notable application of (2R,4R)-4-Methyl-pipecolinic acid is as a component in more complex pharmaceutical compounds. For example, it is incorporated into the structure of "(2R,4R)-4-Methyl-1-N2-[[(R,S)-1,2,3,4-tetrahydro-3-methyl-8-quinolonyl]sulfonyl]-L-arginyl]pipecolic acid monohydrate," which has been documented in FDA submissions .

This demonstrates how the compound's unique structure serves as a building block for developing more complex pharmaceutical agents with specific biological activities.

Research Findings and Developments

Structure-Activity Relationships

Research findings highlight the importance of stereochemistry in determining the biological activity of pipecolic acid derivatives like (2R,4R)-4-Methyl-pipecolinic acid hydrochloride. The specific configuration at the 2 and 4 positions significantly influences:

  • Interaction with biological targets

  • Conformational properties of resulting compounds

  • Efficacy in pharmaceutical applications

Comparison with Related Compounds

Several compounds share structural similarities with (2R,4R)-4-Methyl-pipecolinic acid hydrochloride, including:

CompoundStructural RelationshipDistinctive Features
Pipecolic AcidParent compound without the methyl groupLacks the 4-methyl substituent
(2S,4S)-4-Methyl-pipecolinic acid hydrochlorideEnantiomerOpposite stereochemistry at both centers
4-Hydroxy-L-pipecolic acidRelated derivativeContains hydroxyl group instead of methyl

The (2S,4S) enantiomer is also commercially available and has its own set of applications in pharmaceutical research, highlighting the importance of stereochemistry in determining biological properties.

Future Prospects and Ongoing Research

The continued research into pipecolic acid derivatives like (2R,4R)-4-Methyl-pipecolinic acid hydrochloride suggests ongoing interest in their pharmaceutical applications. Future research may focus on:

  • New synthetic routes with improved efficiency and stereoselectivity

  • Novel applications in drug discovery

  • Understanding of structure-activity relationships to guide the development of new therapeutic agents

The compound's role as a pharmaceutical intermediate ensures its continued relevance in the development of new medications and therapeutic approaches.

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